Chemical properties of 3-Chloro-6-(thiophen-3-yl)pyridazine
Chemical properties of 3-Chloro-6-(thiophen-3-yl)pyridazine
An In-Depth Technical Guide to the Chemical Properties and Potential of 3-Chloro-6-(thiophen-3-yl)pyridazine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-Chloro-6-(thiophen-3-yl)pyridazine. As a molecule uniting the pharmacologically significant pyridazine and thiophene scaffolds, this compound represents a promising, yet underexplored, platform for the development of novel therapeutics and functional materials. Due to the limited direct experimental data available in peer-reviewed literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust prospective analysis for researchers, scientists, and drug development professionals. We will delve into its predicted physicochemical properties, propose a viable synthetic route, explore its expected chemical reactivity, and discuss its potential in the field of medicinal chemistry.
Introduction: A Tale of Two Heterocycles
The molecular architecture of 3-Chloro-6-(thiophen-3-yl)pyridazine is a compelling fusion of two privileged heterocyclic systems in medicinal chemistry: pyridazine and thiophene. The pyridazine ring, a diazine with two adjacent nitrogen atoms, is a common feature in a multitude of biologically active compounds.[1] Its electron-deficient nature and ability to participate in hydrogen bonding and dipole interactions make it a valuable scaffold in drug design.[1] The incorporation of a pyridazine moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can be instrumental in its interaction with biological targets.[1][2]
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone of medicinal chemistry.[3] It is considered a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs. The presence of the sulfur atom can modulate the electronic properties and lipophilicity of a molecule, and the thiophene ring itself can engage in various non-covalent interactions with biological macromolecules.[3]
The combination of these two moieties in 3-Chloro-6-(thiophen-3-yl)pyridazine, further functionalized with a reactive chloro group, presents a unique scaffold for chemical exploration and the development of new chemical entities with potential therapeutic applications.
Physicochemical and Structural Properties
| Property | Predicted Value / Information | Source / Basis of Prediction |
| Molecular Formula | C₈H₅ClN₂S | Calculated |
| Molecular Weight | 196.66 g/mol | Calculated |
| IUPAC Name | 3-chloro-6-(thiophen-3-yl)pyridazine | Standard Nomenclature |
| CAS Number | Not assigned | Based on searches of major chemical databases. |
| SMILES | Clc1cc(c2ccsc2)nn1 | Structure Based |
| InChI | InChI=1S/C8H5ClN2S/c9-8-4-3-7(11-12-8)6-1-2-13-5-6/h1-5H | Structure Based |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar aryl-pyridazines.[6][7][8] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Based on the aromatic and heterocyclic nature of the molecule. |
| XLogP3 | ~2.8-3.5 | Computational prediction based on structure. |
Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine
A plausible and efficient synthetic route to 3-Chloro-6-(thiophen-3-yl)pyridazine would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[9][10][11] This approach offers high yields and good functional group tolerance. The starting materials would be the commercially available 3,6-dichloropyridazine and thiophene-3-boronic acid.
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a mixture of dimethoxyethane (DME) and ethanol (e.g., 4:1 v/v), add thiophene-3-boronic acid (1.1 eq).
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Catalyst and Base Addition: Add an aqueous solution of sodium carbonate (2 M, 2.0 eq) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Reaction Execution: The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the organic solvents are removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-Chloro-6-(thiophen-3-yl)pyridazine.
Causality Behind Experimental Choices:
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The use of a palladium catalyst is crucial for facilitating the cross-coupling reaction.[11]
-
An aqueous base like sodium carbonate is necessary to activate the boronic acid for transmetalation to the palladium center.[11]
-
A mixture of solvents like DME and ethanol is often used to ensure the solubility of both the organic and inorganic reagents.
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Heating under an inert atmosphere prevents the degradation of the catalyst and starting materials.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 3-Chloro-6-(thiophen-3-yl)pyridazine is primarily dictated by the electron-deficient pyridazine ring and the presence of the chloro substituent, which is a good leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C3 position.[12][13] The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.[14]
A wide range of nucleophiles can be employed to displace the chloro group, leading to a diverse library of derivatives. This is a key feature that makes this compound a valuable building block in medicinal chemistry.
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